molecular formula C13H17N3O B7808490 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile

Cat. No.: B7808490
M. Wt: 231.29 g/mol
InChI Key: FTWMAEDAZJPYBM-UHFFFAOYSA-N
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Description

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile is a benzonitrile derivative featuring a morpholine-ethylamino substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with the morpholine moiety, a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and interact with biological targets via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

4-(2-morpholin-4-ylethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-11-12-1-3-13(4-2-12)15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWMAEDAZJPYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring or benzonitrile moiety.

    Reduction: Reduced forms of the benzonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares 4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile with key analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
4-{[2-(Morpholin-4-yl)ethyl]amino}benzonitrile Morpholin-4-yl-ethylamino C₁₃H₁₆N₃O 230.29 (estimated) Aminoethyl linker enhances flexibility; nitrile group aids in reactivity.
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile () Morpholin-4-yl, CF₃ C₁₂H₁₁F₃N₂O 272.22 Trifluoromethyl group increases lipophilicity; disordered CF₃ in crystal.
4-(2-Morpholin-4-ylethoxy)benzonitrile () Morpholin-4-yl-ethoxy C₁₃H₁₆N₂O₂ 248.28 Ether linkage reduces basicity; ethoxy group may limit metabolic stability.
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile () Hydroxypyrimidinyl-amino C₁₁H₉N₃O 211.21 Pyrimidine ring enables π-π stacking; hydroxyl group enhances H-bonding.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)benzonitrile () Methylsulfanyl-benzylamino C₁₅H₁₄N₂S 254.35 Thioether group introduces sulfur-mediated interactions; higher lipophilicity.

Key Observations :

  • Morpholine Linkage: Compounds with morpholine (e.g., ) exhibit improved solubility compared to purely aromatic derivatives.
  • Nitrile Group : The nitrile moiety in all compounds serves as a versatile functional group for further derivatization (e.g., conversion to amines or carboxylic acids) and participates in dipole-dipole interactions in biological systems .
Antimicrobial Activity

Morpholine-containing benzonitriles, such as 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile (), demonstrate antimicrobial properties attributed to the morpholine ring’s ability to disrupt bacterial membranes or enzyme activity . The target compound’s ethylamino linker could enhance penetration into microbial cells.

Enzyme Inhibition
  • HIV-1 Reverse Transcriptase (RT): A structurally related compound, 4-((4-methoxy-6-(2-morpholinoethoxy)-1,3,5-triazin-2-yl)amino)-2-((3-methylbut-2-en-1-yl)oxy)benzonitrile (), inhibits HIV-1 RT via binding to the allosteric pocket. The morpholinoethoxy group is critical for stabilizing interactions with hydrophobic residues .
  • Nitric Oxide Synthase (NOS): 4-(2-{[(2-Amino-4-methylquinolin-7-yl)methyl]amino}ethyl)benzonitrile () binds to the heme domain of endothelial NOS, suggesting that the ethylamino-morpholine motif in the target compound could similarly modulate enzyme activity .
Anticancer Potential

Benzonitriles with aromatic amino groups (e.g., ) have shown antiproliferative effects in cancer cell lines, likely due to intercalation or topoisomerase inhibition. The target compound’s morpholine group may improve tumor selectivity by exploiting overexpressed transporters .

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